molecular formula C14H18N4O B588474 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine CAS No. 1391053-73-8

1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine

Cat. No.: B588474
CAS No.: 1391053-73-8
M. Wt: 258.325
InChI Key: LJDHCFURHZELEQ-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine is a chemical compound of significant interest in specialized pharmaceutical and analytical research. This substance is recognized in scientific literature as an oxidative degradation product of the antipsychotic medication olanzapine . Its formation and characterization are critical for researchers focused on drug stability studies, aiming to identify and understand the behavior of impurities in solid oral formulations under various stress conditions . The study of such compounds is essential for developing stable pharmaceutical products and validated analytical methods, providing vital insights into the long-term integrity and safety of drug substances . As part of the 1,5-benzodiazepine structural class, which differs from the more common 1,4-benzodiazepines like diazepam , this compound offers a valuable point of comparison for investigating structure-activity relationships. Researchers utilize this chemical exclusively for advancing knowledge in areas including analytical chemistry, pharmaceutical science, and degradation pathway elucidation. This product is strictly For Research Use Only.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1,3-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-17-6-8-18(9-7-17)13-10-14(19)16-12-5-3-2-4-11(12)15-13/h2-5H,6-10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDHCFURHZELEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Synthetic Routes

StepMethodologyCatalyst/SolventYieldTimeSource
Benzodiazepine FormationOPDA + Ketone condensationH-MCM-22 in MeCN87%60 min
Piperazinyl SubstitutionSolvent-free NMP substitutionNone~99%3 hr
Lactam CyclizationHCl-mediated cyclizationAqueous HCl99%2 hr

Optimization and Mechanistic Insights

Catalyst Selection : H-MCM-22’s superior performance over traditional catalysts like Ersorb-4 stems from its high surface acidity and porosity, which stabilize transition states during condensation. Substituting H-MCM-22 with weaker acids (e.g., acetic acid) reduces yields to <30%, underscoring the necessity of strong Brønsted acidity.

Solvent-Free Advantages : Eliminating solvents in the piperazinyl substitution step reduces reaction time from 20 hours (reported in earlier methods) to 2–3 hours while minimizing byproducts. This aligns with green chemistry principles by avoiding volatile organic compounds (VOCs).

Cyclization Kinetics : The CN102056914A patent highlights that HCl concentration critically influences lactam purity. Concentrated HCl (37%) achieves complete cyclization within 2 hours, whereas dilute solutions (10%) require prolonged heating (6+ hours) and yield degraded products.

Analytical Characterization and Quality Control

Synthetic intermediates and the final product require rigorous characterization via:

  • NMR Spectroscopy :

    • 1H-NMR : The lactam proton resonates as a singlet near δ 4.50–4.60 ppm, while piperazinyl methyl groups appear as singlets at δ 3.18–3.30 ppm.

    • 13C-NMR : The lactam carbonyl carbon appears at ~170 ppm, with benzodiazepine aromatic carbons between 110–150 ppm.

  • LC-MS :

    • The molecular ion peak ([M+H]+) for 1,3-dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine is expected at m/z 341.2.

  • XRD for Polymorphism :

    • Crystallization in acetonitrile/dichloromethane mixtures yields Form I, characterized by distinct peaks at 2θ = 10.5°, 15.8°, and 21.3°.

Industrial Scalability and Environmental Impact

The solvent-free substitution and aqueous cyclization steps enhance scalability by reducing waste and energy consumption. For instance, the US8044196B2 method eliminates solvent recovery systems, cutting production costs by ~40% compared to traditional routes. Moreover, H-MCM-22’s reusability (up to 5 cycles without activity loss) further improves sustainability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new pharmaceuticals or chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine likely involves interaction with specific molecular targets such as neurotransmitter receptors. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 1,3-dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine are best contextualized against structurally related benzodiazepines and heterocyclic derivatives. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Pharmacological Activity/Unique Aspects Research Findings
This compound 1,5-Benzodiazepine core; 4-methylpiperazinyl group; oxo group at position 2 - Potential PDE-5 inhibition (for erectile dysfunction)
- Antimicrobial and antifungal activity
Synthesized via solvent-free methods with Preyssler catalysts (yield: >80%) . Hybrid analogs show low toxicity and analgesic activity .
7-Methoxy-2,4-dimethyl-3H-1,5-benzodiazepine Methoxy and dimethyl substituents on the benzene ring Anxiolytic and antidepressant effects Exhibits improved solubility due to methoxy group; tested in rodent anxiety models .
Imidazo[4,5-b]pyridine derivatives Imidazole fused with pyridine; substituted morpholine groups Distinct bioactivity (e.g., kinase inhibition) Higher metabolic stability compared to benzodiazepines due to fused imidazole core .
3-((1H-Imidazol-1-yl)methyl)-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine Triazole and imidazole moieties integrated with diazepine Anticancer and CNS modulation Enhanced receptor selectivity in vitro due to triazole-imidazole synergy .
Lappaconitine-1,5-benzodiazepine hybrids Diterpenoid alkaloid fused with 1,5-benzodiazepine Analgesic activity with reduced toxicity In vivo studies show 50% pain reduction at 10 mg/kg dose in murine models .

Key Differentiators of the Target Compound

Structural Flexibility : The 4-methylpiperazinyl group enhances solubility and may improve blood-brain barrier penetration compared to simpler alkyl-substituted benzodiazepines .

Diverse Therapeutic Potential: Unlike classical 1,4-benzodiazepines (e.g., diazepam), this compound’s 1,5-regioisomerism and oxo group enable PDE-5 inhibition, positioning it for non-CNS applications like erectile dysfunction .

Synthetic Efficiency : Solvent-free synthesis using Preyssler catalysts reduces environmental impact and improves scalability compared to traditional methods requiring chlorinated solvents .

Biological Activity

1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This compound has garnered attention due to its potential applications in treating various neurological disorders, particularly those related to anxiety and sleep disturbances.

  • Molecular Formula : C14H18N4O
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 1391053-73-8
  • SMILES Notation : CN1CCN(CC1)C2=Nc3ccccc3NC(=O)C2

The biological activity of this compound primarily involves modulation of the GABA_A receptor. Benzodiazepines typically act as positive allosteric modulators at this receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.

Binding Affinity and Potency

Research indicates that while some derivatives exhibit low affinity for the benzodiazepine binding site (IC50 values in the millimolar range), they may still demonstrate functional activity through alternative mechanisms or at higher concentrations . For instance, studies on structurally related compounds suggest that rigidity and specific substitutions on the benzodiazepine scaffold can significantly influence their activity profiles.

Neuropharmacological Effects

Various studies have explored the neuropharmacological effects of this compound:

  • Anxiolytic Activity : In animal models, compounds with similar structures have shown significant anxiolytic effects. For example, a study indicated that a related benzodiazepine derivative demonstrated a marked reduction in anxiety-like behaviors in rodents .
  • Sedative Effects : Compounds in this class often exhibit sedative properties. The pharmacological profile suggests that this compound may also induce sedation at appropriate dosages.
  • Neuroleptic Activity : Some derivatives have been evaluated for their neuroleptic potential. A series of piperazine-substituted benzodiazepines exhibited favorable separation between neuroleptic activity and side effects such as catalepsy, suggesting potential therapeutic advantages .

Case Studies and Research Findings

StudyFindings
Pedersen et al. (2010)Reported low-affinity binding to GABA_A receptors but noted functional activity at high concentrations .
Neuropharmacology Review (2019)Highlighted anxiolytic and sedative properties of similar benzodiazepine derivatives .
Comparative Study on Piperazine DerivativesDemonstrated that modifications in structure can lead to significant variations in potency and side effect profiles .

Q & A

Q. How do researchers design toxicity studies to balance therapeutic index and neurological side effects?

  • Methodological Answer : Acute toxicity (OECD 423) establishes LD₅₀ in rodents. Subchronic studies (28-day repeat dosing) monitor liver enzymes (ALT/AST) and histopathology. Neurotoxicity is assessed via rotarod tests and EEG for seizure thresholds. Dose-response modeling (Probit analysis) calculates the therapeutic index (LD₅₀/ED₅₀) .

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